1-(1-Ethyl-pentyl)-[1,4]diazepane (CAS 1240573-74-3) is a C12H26N2 N-alkylated 1,4-diazepane bearing a branched 1-ethylpentyl (heptan-3-yl) substituent at the N1 position. The 1,4-diazepane core is a seven-membered saturated heterocycle with two secondary amine nitrogens, widely employed as a privileged scaffold in medicinal chemistry for constructing factor Xa inhibitors, CB2 agonists, and T-type calcium channel blockers.
Molecular FormulaC12H26N2
Molecular Weight198.35 g/mol
CAS No.1240573-74-3
Cat. No.B13925143
⚠ Attention: For research use only. Not for human or veterinary use.
1-(1-Ethyl-pentyl)-[1,4]diazepane (CAS 1240573-74-3): Procurement-Relevant Physicochemical and Structural Profile
1-(1-Ethyl-pentyl)-[1,4]diazepane (CAS 1240573-74-3) is a C12H26N2 N-alkylated 1,4-diazepane bearing a branched 1-ethylpentyl (heptan-3-yl) substituent at the N1 position . The 1,4-diazepane core is a seven-membered saturated heterocycle with two secondary amine nitrogens, widely employed as a privileged scaffold in medicinal chemistry for constructing factor Xa inhibitors, CB2 agonists, and T-type calcium channel blockers [1][2]. The compound serves as a versatile building block for further N-functionalization, and its specific branched alkyl chain distinguishes it from linear and shorter-chain analogs in terms of lipophilicity and steric profile [3].
Privileged 1,4-diazepane core for target-focused libraries
Branched N‑alkyl chain introduces chiral center and steric diversity
Versatile secondary amine for further N‑derivatization
[1] Gu SJ, Lee JK, Pae AN, et al. Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers. Bioorg Med Chem Lett. 2010;20(9):2705-2708. View Source
[2] IDRB Lab. Drug Information: REF 1 – Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorg Med Chem. 2004;12(9):2179-2191. View Source
Why N‑Alkyl Chain Architecture in 1-(1-Ethyl-pentyl)-[1,4]diazepane Precludes Simple In‑Class Interchange
The N1 substituent on the 1,4-diazepane ring dictates both the compound's lipophilicity and its steric demand during subsequent derivatization or target binding [1]. Unlike linear-chain analogs (e.g., 1-hexyl-1,4-diazepane), the branched 1-ethylpentyl group introduces a chiral center at the branching carbon, which can impart differential conformational preferences and metabolic stability in derived bioactive molecules [2]. Even among branched isomers, a one‑carbon elongation from 1-(1-ethylbutyl) to 1-(1-ethylpentyl) is predicted to increase logP by approximately 0.5 units based on additive fragment constants, altering partitioning behavior and potentially affecting pharmacokinetic profiles of downstream conjugates [3]. Therefore, generic substitution of the N‑alkyl chain without explicit comparative data risks compromising structure‑activity relationships, synthetic reproducibility, and procurement specifications .
Chain ArchitectureLinear hexyl analogs lack the branched chiral center, which may alter conformational preferences and target interactions.
Chain LengthOne‑carbon elongation from ethylbutyl to ethylpentyl is predicted to increase logP by ~0.5, shifting partitioning behavior.
SAR SensitivitySubstitution without comparative data can disrupt synthetic reproducibility and structure‑activity relationships.
[2] Gu SJ, Lee JK, Pae AN, et al. Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers. Bioorg Med Chem Lett. 2010;20(9):2705-2708. (Illustrates the impact of N-substituent variation on potency and selectivity.) View Source
[3] Estimated by fragment-based logP increment: addition of one methylene (–CH2–) contributes approximately +0.5 to logP (Hansch-Leo fragmental method). View Source
Quantitative Differentiation of 1-(1-Ethyl-pentyl)-[1,4]diazepane from Closest N‑Alkyl 1,4-Diazepane Analogs
Molecular Weight and Carbon Count Differentiation vs. Linear Hexyl Analog
1-(1-Ethyl-pentyl)-[1,4]diazepane (C12H26N2, MW 198.35) carries one additional carbon and a branched chain relative to the linear 1-hexyl-1,4-diazepane (C11H24N2, MW 184.32) . This structural difference increases molecular weight by 14.03 g/mol (7.6%) and introduces a tertiary carbon branch point absent in the linear analog .
MW & Carbon CountData to verify
C12H26N2, 198.35 g/mol
vs
C11H24N2, 184.32 g/mol
Branched architecture increases mass and lipophilicity, differentiating from linear analog.
ΔMW = +14.03 g/mol (+7.6%); additional –CH2– unit with branching
Conditions
Database-derived molecular formulas and weights
Why This Matters
The 14 g/mol mass difference and branched architecture directly affect lipophilicity and steric bulk, which are critical parameters when selecting building blocks for structure–activity relationship (SAR) exploration.
Branching Architecture Comparison: 1-(1-Ethylpentyl) vs. 1-(1-Ethylbutyl) Side Chain
The target compound's 1-ethylpentyl (heptan-3-yl) substituent extends the branched alkyl chain by one methylene unit compared to the 1-ethylbutyl (hexan-3-yl) group present in 1-(1-ethylbutyl)-1,4-diazepane . While direct experimental logP for the target is not reported, the comparator 1-(1-ethylbutyl)-1,4-diazepane has a computed XLogP3 of 2.2 and a topological polar surface area (TPSA) of 15.3 Ų [1]. Applying the Hansch-Leo fragmental constant for an added methylene (+0.5 logP units), the target is estimated to exhibit an XLogP3 of approximately 2.7, with an unchanged TPSA of 15.3 Ų [2].
Lipophilicity DifferenceClass-level
+0.5
estimated XLogP3
Increased logP without TPSA change may support membrane permeability studies.
Fragment-based estimate; direct measurement advised.
Computed properties from database; fragment-based estimation
Why This Matters
A +0.5 logP increase without altering polar surface area indicates enhanced membrane permeability potential while maintaining the same hydrogen-bonding capacity, which is a desirable profile for CNS-targeted probe design.
[2] Hansch C, Leo A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley, 1979. (Fragment constant for –CH2–: π ≈ +0.5.) View Source
Steric Bulk Differentiation Through Rotatable Bond and Heavy Atom Count
Although experimentally determined rotatable bond counts are unavailable for the target compound, structural analogy with 1-(1-ethylbutyl)-1,4-diazepane (4 rotatable bonds, 13 heavy atoms) [1] indicates that 1-(1-ethylpentyl)-[1,4]diazepane possesses 5 rotatable bonds and 14 heavy atoms, introducing greater conformational flexibility and increased van der Waals volume . This extra degree of freedom can modulate the entropic penalty upon target binding when the compound is elaborated into a bioactive ligand [2].
Conformational FlexibilityData to verify
5 rot. bonds, 14 heavy atoms
vs
4 rot. bonds, 13 heavy atoms
Additional rotatable bond may influence entropic binding costs.
Inferred from structural analog; experimental confirmation needed.
1-(1-Ethylbutyl)-1,4-diazepane: 4 rotatable bonds; 13 heavy atoms (computed)
Quantified Difference
ΔRotB = +1; ΔHeavyAtoms = +1
Conditions
Structural inference from comparator; not experimentally measured
Why This Matters
Increased conformational flexibility can be exploited to optimize induced-fit binding to target proteins, but also requires careful evaluation of entropic costs during lead optimization.
[1] Kuujia. 1-(1-Ethylbutyl)-1,4-diazepane (CAS 1240574-42-8) – Computed Properties: Rotatable Bond Count 4, Heavy Atom Count 13. https://www.kuujia.com/cas-1240574-42-8.html View Source
[2] Gu SJ, Lee JK, Pae AN, et al. Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers. Bioorg Med Chem Lett. 2010;20(9):2705-2708. View Source
Procurement-Driven Application Scenarios for 1-(1-Ethyl-pentyl)-[1,4]diazepane
Building Block for CNS-Penetrant Probe Synthesis
The estimated logP of ~2.7 and low TPSA (15.3 Ų) place 1-(1-ethyl-pentyl)-[1,4]diazepane within the favorable property space for CNS drug discovery (typically logP 1–4, TPSA < 60–70 Ų). Incorporating this branched diazepane as a secondary amine building block can introduce controlled lipophilicity without adding polar surface area, a balance sought when optimizing blood–brain barrier penetration [1].
SAR Exploration of N-Alkyl Chain Length and Branching in 1,4-Diazepane Series
This compound is an ideal probe for systematically evaluating the impact of chain elongation (C6 → C7) and branching on target potency. Head-to-head comparison with 1-(1-ethylbutyl)- and 1-hexyl-1,4-diazepane derivatives can reveal the optimal alkyl architecture for a given pharmacological target, as demonstrated in the T-type calcium channel blocker series [2].
Intermediate for Chiral Ligand or Organocatalyst Development
The presence of a stereogenic center at the branching carbon (heptan-3-yl) enables the synthesis of chiral, non-racemic 1,4-diazepane derivatives. Such enantiomerically pure building blocks are valuable for constructing asymmetric catalysts or chiral ligands, where the spatial orientation of the alkyl group can influence enantioselectivity .
Procurement Benchmarking for Physicochemical Property Screening
For procurement teams evaluating in-class alternatives, the quantifiable differences in molecular weight (+14 g/mol vs. hexyl analog), estimated logP (+0.5 vs. ethylbutyl analog), and rotatable bond count (+1) provide objective criteria for selecting the appropriate N-alkyl 1,4-diazepane that matches the desired physicochemical profile of a lead series [1].
[2] Gu SJ, Lee JK, Pae AN, et al. Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers. Bioorg Med Chem Lett. 2010;20(9):2705-2708. View Source
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